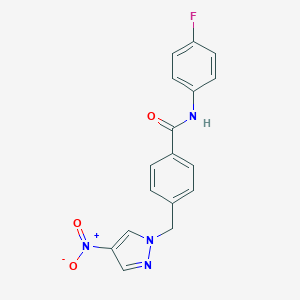
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the benzothiophene class of compounds, which have demonstrated various biological activities, including anticancer, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and viral replication. Specifically, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide have been studied extensively. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. Additionally, the compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide in lab experiments is its potent biological activity. The compound has demonstrated significant anticancer and antiviral activity, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on normal cells, in addition to cancer cells. Additionally, the compound is relatively unstable, which may make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for research involving 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide. One area of research is the development of new anticancer drugs based on the structure of the compound. Researchers may also investigate the potential of the compound as a treatment for viral infections, such as hepatitis B and HIV. Additionally, researchers may explore the use of the compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, further studies may be conducted to better understand the mechanism of action of the compound and its potential side effects.
合成方法
The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves several steps. The starting material is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-amino-5-chlorobenzothiophene in the presence of a base to form the corresponding amide. Finally, the amide is treated with fluorine gas to produce the desired compound.
科学研究应用
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide has been synthesized for various scientific research applications. One of its primary applications is in the development of new anticancer drugs. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has demonstrated potent antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).
属性
产品名称 |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide |
|---|---|
分子式 |
C17H11ClFNO3S |
分子量 |
363.8 g/mol |
IUPAC 名称 |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11ClFNO3S/c18-15-11-3-1-9(19)7-14(11)24-16(15)17(21)20-10-2-4-12-13(8-10)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,20,21) |
InChI 键 |
OVDYJXWANBQUNQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B213824.png)



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)